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molecular formula C11H14O3S B8363033 Ethyl (4-mercapto-2-methylphenoxy)acetate

Ethyl (4-mercapto-2-methylphenoxy)acetate

Cat. No. B8363033
M. Wt: 226.29 g/mol
InChI Key: AHJQBNVBFJGSMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07259175B2

Procedure details

This compound can also be made by the following procedure: To a stirred suspension of Zn powder (10 μm, 78.16 g, 1.2 mol) and dichlorodimethyl silane (154.30 g, 145.02 mL, 1.2 mol) in 500 mL of dichloroethane is added a solution of (4-chlorosulfonyl-2-methyl-phenoxy)-acetic acid ethyl ester (100 g, 0.34 mol) and 1,3-dimethylimidazolidin-2-one (116.98 g, 112.05 mL, 1.02 mol) in 1 L of DCE. Addition is at a rate so as to maintain the internal temperature at ˜52° C., cooling with chilled water as necessary. After addition is complete, the mixture is heated at 75° C. for 1 hour. It is then cooled to room temperature, filtered and concentrated iv. Add MTBE, washed twice with saturated LiCl solution concentrate iv again. Take up the residue in CH3CN, ish with hexane (4×) and concentrate iv to yield a biphasic mixture. Let stand in a separatory funnel and separate layers, keeping the bottom layer for product. Filtration through a plug of silica gel (1 Kg, 25% EtOAc/hexane) and subsequent concentration yielded 61 g (79%) of a clear, colorless oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
112.05 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
145.02 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
78.16 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[Si](Cl)(C)C.[CH2:6]([O:8][C:9](=[O:23])[CH2:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([S:18](Cl)(=O)=O)=[CH:14][C:13]=1[CH3:22])[CH3:7].CN1CCN(C)C1=O.O>ClC(Cl)C.ClCCCl.[Zn]>[CH2:6]([O:8][C:9](=[O:23])[CH2:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([SH:18])=[CH:14][C:13]=1[CH3:22])[CH3:7]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C)OC(COC1=C(C=C(C=C1)S(=O)(=O)Cl)C)=O
Name
Quantity
112.05 mL
Type
reactant
Smiles
CN1C(N(CC1)C)=O
Name
Quantity
1 L
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
145.02 mL
Type
reactant
Smiles
Cl[Si](C)(C)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
ClC(C)Cl
Name
Quantity
78.16 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
52 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Addition
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at 75° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
It is then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated iv
WASH
Type
WASH
Details
Add MTBE, washed twice with saturated LiCl solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrate iv again
CONCENTRATION
Type
CONCENTRATION
Details
ish with hexane (4×) and concentrate iv
CUSTOM
Type
CUSTOM
Details
to yield a biphasic mixture
CUSTOM
Type
CUSTOM
Details
separate layers
FILTRATION
Type
FILTRATION
Details
Filtration
CONCENTRATION
Type
CONCENTRATION
Details
through a plug of silica gel (1 Kg, 25% EtOAc/hexane) and subsequent concentration
CUSTOM
Type
CUSTOM
Details
yielded 61 g (79%) of a clear, colorless oil

Outcomes

Product
Name
Type
Smiles
C(C)OC(COC1=C(C=C(C=C1)S)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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